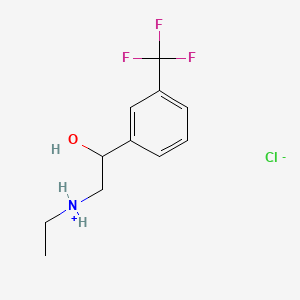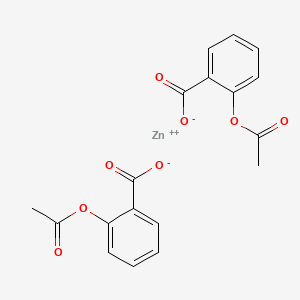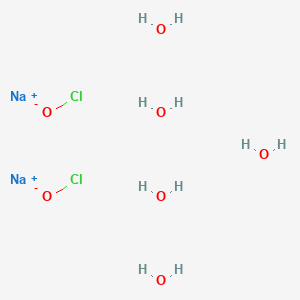![molecular formula C12H15ClOS2 B13758291 s-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate CAS No. 6276-38-6](/img/structure/B13758291.png)
s-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate is a chemical compound with the molecular formula C12H15ClOS2 It is known for its unique structure, which includes a phenylethanethioate group and a chloroethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate typically involves the reaction of 2-chloroethanethiol with phenylethanethioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
S-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as sodium azide or potassium cyanide are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which S-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloroethylsulfanyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in the modulation of biological pathways and the exertion of therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **S-{2-[(2-Chloroethyl)sulfanyl]ethyl} ethanethioate
- **S-{2-[(2-Chloroethyl)sulfanyl]ethyl} methylthioate
Uniqueness
S-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate is unique due to its phenylethanethioate group, which imparts distinct chemical and biological properties
Properties
CAS No. |
6276-38-6 |
|---|---|
Molecular Formula |
C12H15ClOS2 |
Molecular Weight |
274.8 g/mol |
IUPAC Name |
S-[2-(2-chloroethylsulfanyl)ethyl] 2-phenylethanethioate |
InChI |
InChI=1S/C12H15ClOS2/c13-6-7-15-8-9-16-12(14)10-11-4-2-1-3-5-11/h1-5H,6-10H2 |
InChI Key |
FHUDJQHLWFHMMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)SCCSCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


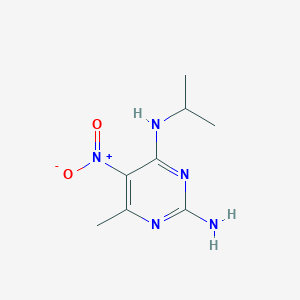
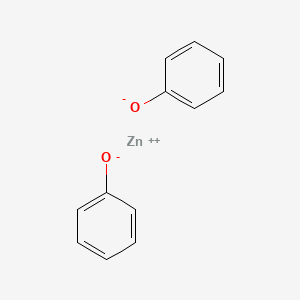
![N-Allyl-6-chlorobenzo[d]thiazol-2-amine](/img/structure/B13758232.png)
![4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate](/img/structure/B13758234.png)

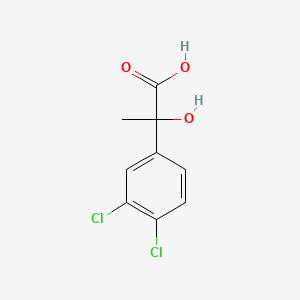
![(6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13758241.png)

![2-[[Ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B13758270.png)
